2-Butene, 1-bromo-

Vue d'ensemble

Description

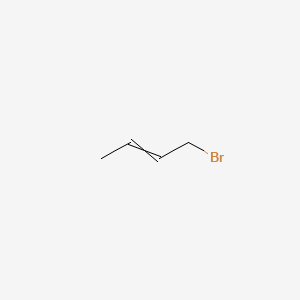

“2-Butene, 1-bromo-” is a chemical compound with the molecular formula C4H7Br . It is also known by other names such as Crotyl bromide, 1-Bromo-2-butene, Crotonyl bromide, 1-Crotyl bromide, and 2-Butenyl bromide .

Synthesis Analysis

The synthesis of 1-bromo-2-butyne involves reacting 2-butyn-1-ol with an organic solvent, pyridine. The process starts with the reaction of bromoethane with metal magnesium in THF to prepare a Grignard reagent. Then, paraformaldehyde is added to the Grignard reagent for a Grignard reaction. After the Grignard reaction, 2-butyn-1-ol is separated and recovered. This is then mixed with an organic solvent and pyridine, and phosphorus tribromide is added dropwise for a bromination reaction. The product is separated and recovered after the bromination reaction .Molecular Structure Analysis

The molecular structure of “2-Butene, 1-bromo-” can be represented by the InChI string:InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ . The molecular weight of the compound is 135.002 Da . Physical And Chemical Properties Analysis

“2-Butene, 1-bromo-” has a density of 1.3±0.1 g/cm3, a boiling point of 104.5±0.0 °C at 760 mmHg, and a vapour pressure of 35.7±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 32.9±3.0 kJ/mol and a flash point of 11.1±0.0 °C . The compound has a molar refractivity of 28.4±0.3 cm3 .Applications De Recherche Scientifique

Electrochemical Reduction

1-Bromo-2-butene has been studied for its electrochemical reduction properties. The research conducted by Casado et al. (1993) focused on its electrochemical reduction in dimethylformamide at a mercury electrode. They found that 1-bromo-2-butene undergoes two consecutive one-electron reduction processes, initiated by the cleavage of the carbon-bromo bond to give an allyl radical. This study provides insight into the reduction mechanisms of halogenated olefins (Casado, Culleré, Julià, & Brillas, 1993).

Carbonyl Allylation

Masuyama et al. (1996) explored the use of 1-bromo-2-butene in the γ-syn-selective carbonyl allylation of aldehydes. Their research demonstrated that 1-bromo-2-butene, when used with tin(II) iodide and tetrabutylammonium bromide, effectively produces 1-substituted syn-2-methyl-3-buten-1-ols. This finding has potential applications in the synthesis of complex organic molecules (Masuyama, Kishida, & Kurusu, 1996).

Structural Analysis

Shen (1990) conducted an electron diffraction study on the structure and conformational composition of 1-bromo-3-methyl-2-butene, a closely related compound. This research provides valuable information on the geometric parameters of similar bromo compounds, which is crucial for understanding their chemical behavior (Shen, 1990).

Building Block in Organic Synthesis

Westerlund, Gras, and Carlson (2001) investigated 1-bromo-3-buten-2-one, a compound structurally similar to 1-bromo-2-butene, as a building block in organic synthesis. Their research demonstrated its utility in forming 5-membered aza- and carbocycles, indicating the potential of 1-bromo-2-butene in similar synthetic applications (Westerlund, Gras, & Carlson, 2001).

Thermal Chemistry on Metal Surfaces

Lee and Zaera (2005) explored the thermal chemistry of 1-bromo-2-butene on Pt(111) surfaces. This research is vital for understanding the reactions of halogenated hydrocarbons on metal surfaces, which is crucial in catalysis and surface chemistry (Lee & Zaera, 2005).

Mécanisme D'action

Target of Action

The primary target of 2-Butene, 1-bromo-, also known as 1-Bromobut-2-ene, is the carbon-carbon double bond (C=C) present in alkenes . The compound interacts with the π electrons of the alkene, which act as a base and extract the acidic proton of the bromine molecule .

Mode of Action

The mode of action of 1-Bromobut-2-ene involves a two-step process. In the first step, the bromine molecule approaches the alkene, and the electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule . This polarization makes the bromine atom that is closer to the double bond electrophilic . The alkene donates a pair of π electrons to the closer bromine, causing the displacement of the bromine atom that is further away . The lone pair on the closer bromine atom then acts as a nucleophile to attack the other sp2 carbon . This results in the formation of a cyclic bromonium ion intermediate .

Biochemical Pathways

The interaction of 1-Bromobut-2-ene with its target leads to the addition of halogen to alkenes, which is a key step in many biochemical pathways . This reaction can lead to the formation of a variety of products, including vicinal dihalides . The specific downstream effects depend on the nature of the alkene and the conditions of the reaction .

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed through the gastrointestinal tract or respiratory system, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces .

Result of Action

The result of the action of 1-Bromobut-2-ene is the formation of a vicinal dihalide . This reaction is stereospecific, with the halogen and hydroxyl group in an anti position . The specific molecular and cellular effects depend on the nature of the alkene and the conditions of the reaction .

Action Environment

The action of 1-Bromobut-2-ene can be influenced by various environmental factors. For example, the presence of heat, flames, and sparks can cause the compound to react, leading to potential safety hazards . Additionally, extremes of temperature and direct sunlight can affect the stability of the compound .

Safety and Hazards

“2-Butene, 1-bromo-” is considered hazardous. It is highly flammable and its vapors may form explosive mixtures with air . It is toxic if swallowed and causes skin and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

1-bromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMHMVJVHYGDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884112 | |

| Record name | 2-Butene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butene, 1-bromo- | |

CAS RN |

4784-77-4 | |

| Record name | 1-Bromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4784-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about 1-Bromobut-2-ene's reactivity in carbonyl allylation reactions?

A: 1-Bromobut-2-ene exhibits interesting regioselectivity in reactions with aldehydes mediated by Tin(II) halides. In a dichloromethane-water system, Tin(II) bromide facilitates an unusual alpha-regioselective addition of 1-Bromobut-2-ene to aldehydes, resulting in 1-substituted pent-3-en-1-ols [, ]. This selectivity is altered by the addition of tetrabutylammonium bromide (TBABr), which promotes the typical gamma-addition, yielding 1-substituted 2-methylbut-3-en-1-ols [, ].

Q2: How does the choice of Tin(II) halide and solvent affect the reaction outcome?

A: While Tin(II) chloride and bromide are ineffective with 1-chlorobut-2-ene in 1,3-dimethylimidazolidin-2-one (DMI), Tin(II) iodide promotes gamma-addition with syn selectivity []. Furthermore, adding tetrabutylammonium iodide (TBAI) accelerates the reaction and enhances this selectivity, highlighting the crucial role of the halide and solvent in directing the reaction pathway [].

Q3: Beyond carbonyl allylation, how else has 1-Bromobut-2-ene been utilized in synthesis?

A: Researchers exploring synthetic routes to bryostatins employed 1-Bromobut-2-ene in the alkylation of a dithiane monoxide []. While successful with this specific substrate, attempts to utilize more complex allylic bromides proved challenging, possibly due to competing elimination reactions [].

Q4: Is there structural information available for 1-Bromobut-2-ene?

A: Yes, spectroscopic studies have been conducted on 1-Bromobut-2-ene. Raman and infrared spectroscopy, coupled with computational methods, have provided insights into its conformational stability, barriers to internal rotation, and vibrational assignments []. These studies confirm the existence of gauche and syn conformers and offer valuable information about the molecule's structural dynamics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Naphthalenedisulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4,5-dihydroxy-, disodium salt](/img/structure/B1584005.png)

![Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-](/img/no-structure.png)